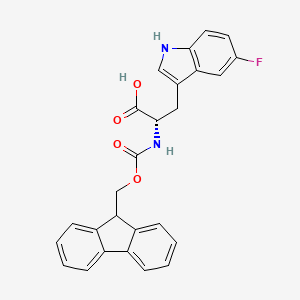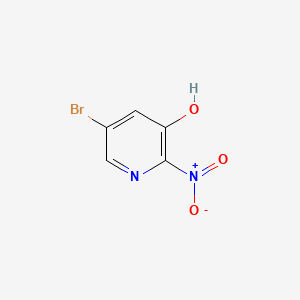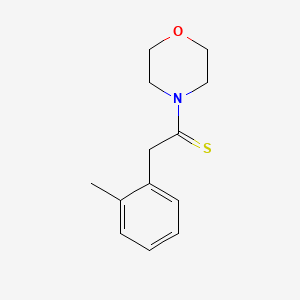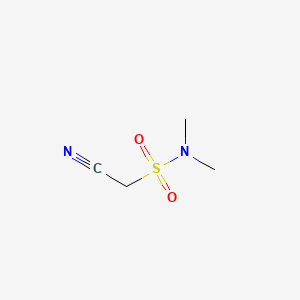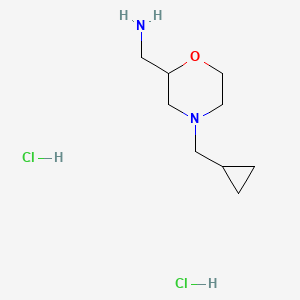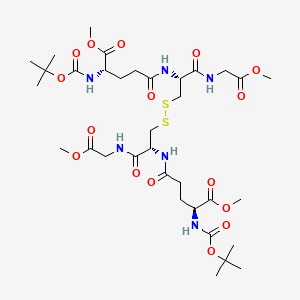
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer
描述
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer is a complex biochemical compound used primarily in proteomics research. It is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine, which plays a crucial role in cellular antioxidant defense mechanisms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer involves multiple steps. Initially, glutathione is esterified to form glutathione dimethyl ester. This esterification is typically carried out using methanol and hydrochloric acid. Subsequently, the tert-butyloxycarbonyl (Boc) group is introduced to protect the amine functionalities. The final step involves the formation of the disulfide dimer, which is achieved by oxidizing the thiol groups of two glutathione molecules .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Boc protecting group can be removed under acidic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products:
Oxidation: Formation of disulfide dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Removal of Boc groups to yield free amines.
科学研究应用
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Plays a role in studying cellular redox states and oxidative stress.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in oxidative stress-related diseases.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in proteomics.
作用机制
The compound exerts its effects primarily through its antioxidant properties. It interacts with reactive oxygen species (ROS) and reactive electrophiles, neutralizing them and preventing cellular damage. The disulfide dimer form allows it to participate in redox cycling, maintaining the balance between reduced and oxidized states within cells. This balance is crucial for various cellular functions, including signal transduction and gene expression .
相似化合物的比较
Glutathione (GSH): The parent compound, a tripeptide with significant antioxidant properties.
Glutathione Disulfide (GSSG): The oxidized form of glutathione, involved in redox cycling.
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester: A similar compound without the disulfide dimer structure.
Uniqueness: N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer is unique due to its dual protection with Boc groups and its disulfide dimer structure. This combination enhances its stability and allows for specific applications in redox biology and proteomics research .
属性
IUPAC Name |
methyl (2S)-5-[[(2R)-3-[[(2R)-2-[[(4S)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56N6O16S2/c1-33(2,3)55-31(49)39-19(29(47)53-9)11-13-23(41)37-21(27(45)35-15-25(43)51-7)17-57-58-18-22(28(46)36-16-26(44)52-8)38-24(42)14-12-20(30(48)54-10)40-32(50)56-34(4,5)6/h19-22H,11-18H2,1-10H3,(H,35,45)(H,36,46)(H,37,41)(H,38,42)(H,39,49)(H,40,50)/t19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHWKVMBSPKULA-CMOCDZPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N6O16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747281 | |
| Record name | Dimethyl (6S,11R,16R,21S)-11,16-bis[(2-methoxy-2-oxoethyl)carbamoyl]-2,2,25,25-tetramethyl-4,9,18,23-tetraoxo-3,24-dioxa-13,14-dithia-5,10,17,22-tetraazahexacosane-6,21-dicarboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566172-19-8 | |
| Record name | Dimethyl (6S,11R,16R,21S)-11,16-bis[(2-methoxy-2-oxoethyl)carbamoyl]-2,2,25,25-tetramethyl-4,9,18,23-tetraoxo-3,24-dioxa-13,14-dithia-5,10,17,22-tetraazahexacosane-6,21-dicarboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




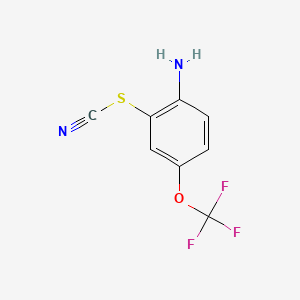
![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)
